1,2-Dimethyl-5-nonyl-1H-benzimidazole
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Overview
Description
1,2-Dimethyl-5-nonyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole core with two methyl groups at positions 1 and 2, and a nonyl group at position 5. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-5-nonyl-1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method involves the reaction of o-phenylenediamine with nonyl aldehyde in the presence of an acid catalyst, followed by methylation at the 1 and 2 positions using methyl iodide and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of benzimidazole derivatives typically involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-5-nonyl-1H-benzimidazole undergoes various chemical reactions including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dimethyl-5-nonyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-5-nonyl-1H-benzimidazole involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, bind to DNA or RNA, and disrupt cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position
Uniqueness
1,2-Dimethyl-5-nonyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonyl group at position 5 enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Properties
CAS No. |
62316-69-2 |
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Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,2-dimethyl-5-nonylbenzimidazole |
InChI |
InChI=1S/C18H28N2/c1-4-5-6-7-8-9-10-11-16-12-13-18-17(14-16)19-15(2)20(18)3/h12-14H,4-11H2,1-3H3 |
InChI Key |
CYRVQEAAGLNBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC2=C(C=C1)N(C(=N2)C)C |
Origin of Product |
United States |
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